N-butyl-9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-butyl-9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (let’s call it Compound X ) is a fascinating chemical entity with potential applications in various fields. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:
Compound X can be synthesized through several routes. One common approach involves the condensation of an aldehyde, ethyl acetoacetate, and urea in ethanol, followed by reflux. The resulting intermediate undergoes cyclization to form the pyrido[1,2-a]thieno[2,3-d]pyrimidine ring system . The detailed synthetic steps are as follows:
-
Condensation
- Combine the substituted aldehyde, ethyl acetoacetate, and urea in ethanol.
- Add a few drops of concentrated hydrochloric acid.
- Heat the mixture under reflux for several hours.
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Cyclization
- The intermediate formed during condensation cyclizes to yield Compound X.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Compound X can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could modify its structure.
Substitution: Substitution reactions at different positions on the pyrido[1,2-a]thieno[2,3-d]pyrimidine ring are possible.
Common reagents and conditions depend on the specific reaction type and desired products. Major products could include derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry:
- Compound X serves as a versatile building block for designing novel molecules due to its unique fused ring system.
- Researchers explore its reactivity in heterocyclic chemistry and drug discovery.
Biology and Medicine:
Neuroprotection: Recent studies have investigated triazole-pyrimidine hybrids (similar to Compound X) for their neuroprotective properties.
Anti-inflammatory Activity: Compound X inhibits nitric oxide and tumor necrosis factor-α production in human microglia cells, suggesting potential anti-neuroinflammatory effects.
ER Stress and Apoptosis: It reduces endoplasmic reticulum stress and apoptosis in human neuronal cells.
Industry:
- Compound X’s unique structure may find applications in materials science, organic electronics, or catalysis.
Mechanism of Action
The neuroprotective effects of Compound X likely involve:
Inhibition of ER Stress: By reducing ER chaperone expression (e.g., BIP).
NF-kB Pathway Modulation: Interaction with active residues of ATF4 and NF-kB proteins.
Comparison with Similar Compounds
Compound X stands out due to its pyrido[1,2-a]thieno[2,3-d]pyrimidine scaffold. Similar compounds include other pyrimidine derivatives, but none with this specific fused ring system.
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-butyl-10-methyl-2-oxo-N-phenyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-3-4-12-24(16-10-6-5-7-11-16)22(27)18-14-17-20(28-18)23-19-15(2)9-8-13-25(19)21(17)26/h5-11,13-14H,3-4,12H2,1-2H3 |
InChI Key |
LRESIPMIMHBKDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
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